molecular formula C7H5ClN2 B12842817 2-Chloro-1H-pyrrolo[3,2-c]pyridine

2-Chloro-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B12842817
M. Wt: 152.58 g/mol
InChI Key: JDUCNCGXZJVHKJ-UHFFFAOYSA-N
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Description

2-Chloro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

The synthesis of 2-Chloro-1H-pyrrolo[3,2-c]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a typical synthetic route might involve the reaction of a pyridine derivative with a chloro-substituted pyrrole under the influence of a base and a suitable solvent. Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, using catalysts and controlled reaction environments.

Chemical Reactions Analysis

2-Chloro-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common reagents and conditions used in these reactions include bases like sodium hydroxide, solvents like dimethyl sulfoxide, and catalysts like palladium.

Scientific Research Applications

2-Chloro-1H-pyrrolo[3,2-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. For example, it can bind to the colchicine-binding site on tubulin, inhibiting tubulin polymerization and leading to cell cycle arrest and apoptosis in cancer cells . This interaction is facilitated by hydrogen bonds and hydrophobic interactions with amino acid residues in the binding site.

Comparison with Similar Compounds

2-Chloro-1H-pyrrolo[3,2-c]pyridine can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C7H5ClN2

Molecular Weight

152.58 g/mol

IUPAC Name

2-chloro-1H-pyrrolo[3,2-c]pyridine

InChI

InChI=1S/C7H5ClN2/c8-7-3-5-4-9-2-1-6(5)10-7/h1-4,10H

InChI Key

JDUCNCGXZJVHKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1NC(=C2)Cl

Origin of Product

United States

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